1-(2-methylbenzyl)indoline-2,3-dione

Medicinal Chemistry Drug Design Physicochemical Properties

1-(2-Methylbenzyl)indoline-2,3-dione (CAS 426215-32-9) is an N-substituted isatin derivative belonging to the indoline-2,3-dione class, widely recognized as a privileged scaffold in medicinal chemistry for generating diverse bioactive molecules. It features a 2,3-dione core with a 2-methylbenzyl group at the N-1 position, a structural modification known to significantly influence biological activity and pharmacokinetic properties.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 426215-32-9
Cat. No. B3266465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylbenzyl)indoline-2,3-dione
CAS426215-32-9
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
InChIInChI=1S/C16H13NO2/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)15(18)16(17)19/h2-9H,10H2,1H3
InChIKeyBDMQEKTUDOKLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylbenzyl)indoline-2,3-dione (CAS 426215-32-9): A Specialized N-Benzyl Isatin Scaffold for Targeted Medicinal Chemistry & Drug Discovery


1-(2-Methylbenzyl)indoline-2,3-dione (CAS 426215-32-9) is an N-substituted isatin derivative belonging to the indoline-2,3-dione class, widely recognized as a privileged scaffold in medicinal chemistry for generating diverse bioactive molecules. It features a 2,3-dione core with a 2-methylbenzyl group at the N-1 position, a structural modification known to significantly influence biological activity and pharmacokinetic properties [1]. The compound is commercially available with a typical purity of 98% and is primarily utilized as a key intermediate in the synthesis of kinase inhibitors, anticancer agents, and other therapeutically relevant compounds .

Why 1-(2-Methylbenzyl)indoline-2,3-dione is Not Interchangeable with Unsubstituted or Alternative N-Alkyl Isatin Analogs


Simple substitution of 1-(2-methylbenzyl)indoline-2,3-dione with unsubstituted isatin, N-benzyl, or other N-alkyl analogs in a synthetic or biological workflow is scientifically unsound due to profound differences in lipophilicity, target binding affinity, and cellular activity. The presence and position of the methyl group on the benzyl ring directly modulates the compound's physicochemical profile and its interaction with hydrophobic pockets in target proteins. SAR studies have definitively shown that N-1 benzyl substitution dramatically enhances antiproliferative potency compared to other N-1 substituents [1]. Furthermore, the specific 2-methylbenzyl moiety confers a distinct LogP value that can critically alter membrane permeability and off-target binding profiles relative to the unsubstituted benzyl analog [2].

Quantitative Differentiation Guide for 1-(2-Methylbenzyl)indoline-2,3-dione vs. Analogs


Lipophilicity Advantage: Higher Calculated LogP vs. Unsubstituted Benzyl Analog

1-(2-Methylbenzyl)indoline-2,3-dione exhibits a calculated LogP of 2.72452, which is higher than the 2.1 LogP reported for the closely related 1-benzylindoline-2,3-dione [1]. This increase in lipophilicity is attributable to the additional methyl group on the benzyl ring. In the context of CNS drug design or targeting intracellular hydrophobic domains, a higher LogP within the optimal range (1-3) can be advantageous for passive membrane permeability, though it may also influence solubility and metabolic stability.

Medicinal Chemistry Drug Design Physicochemical Properties

Antiproliferative Activity Enhancement: Class-Level Evidence for N-Benzyl Substitution in Leukemia Models

SAR analysis of 1,5-disubstituted indolin-2,3-diones revealed that compounds possessing a benzyl substituent at the N-1 position exhibit significantly more potent antiproliferative activity against human acute promyelocytic leukemia (HL-60) cells compared to those with a (4-fluorobenzyl) amino-2-oxoethyl substituent [1]. While direct IC50 data for 1-(2-methylbenzyl)indoline-2,3-dione is not available in this study, the class-level trend strongly supports the selection of N-benzyl derivatives for anticancer programs. The most potent compound in the series (8l) achieved an IC50 of 0.07 μM, demonstrating the high potential of this chemical space.

Oncology Anticancer Medicinal Chemistry

HDAC Inhibition Potential: Class-Level Evidence for Indoline-2,3-dione Scaffold

A series of designed indoline-2,3-dione derivatives has been evaluated for histone deacetylase (HDAC) inhibition, with several compounds demonstrating potent inhibitory effects on HeLa nuclear extract [1]. The study highlighted that structural modifications around the indoline-2,3-dione core can yield compounds with promising antiproliferative activity consistent with HDAC inhibition, suggesting that 1-(2-methylbenzyl)indoline-2,3-dione may serve as a viable starting point for developing novel HDAC inhibitors.

Epigenetics Cancer HDAC Inhibitors

FAAH Inhibition Potential: Class-Level Evidence for N-1 Substituted Isatins

Lead optimization studies on indoline-2,3-dione (isatin) derivatives have identified N-1 substituted analogs as potent, reversible, and competitive inhibitors of fatty acid amide hydrolase (FAAH) [1]. A specific N-1 allyl substituted derivative achieved an IC50 of 6.7 nM, demonstrating a 1500-fold increase in potency compared to the lead compound BSS-7. This indicates that the N-1 position is a critical vector for modulating FAAH inhibition and that 1-(2-methylbenzyl)indoline-2,3-dione could be a valuable scaffold for exploring this therapeutic target.

Pain Management CNS Disorders FAAH Inhibitors

Commercial Availability with Documented Purity and Storage Specifications

The compound is commercially available from multiple vendors with a standard purity of 98%, ensuring high fidelity in research applications and minimizing variability due to impurities . It is recommended to be stored sealed in dry conditions at 2-8°C, with long-term storage in a cool, dry place, providing clear guidelines for maintaining compound integrity . This level of documentation supports experimental reproducibility.

Chemical Sourcing Procurement Reproducibility

Optimal Research & Industrial Applications for 1-(2-Methylbenzyl)indoline-2,3-dione


Scaffold for Anticancer Lead Optimization (Kinase/HDAC Pathways)

1-(2-Methylbenzyl)indoline-2,3-dione is ideally suited as a core scaffold for synthesizing focused libraries targeting kinase or HDAC pathways in oncology. The established SAR showing superior antiproliferative activity of N-1 benzyl analogs against HL-60 leukemia cells [1] and the class-level HDAC inhibitory potential [2] directly support its use in programs aimed at discovering novel anticancer agents.

Precursor for CNS-Penetrant FAAH Inhibitor Development

Given the high potency achieved by N-1 substituted isatin derivatives as FAAH inhibitors [1], this compound serves as an excellent starting point for medicinal chemistry efforts targeting the endocannabinoid system. Its calculated LogP of 2.72452, which is near the optimal range for CNS penetration, further supports its exploration in this area, with the potential for developing new treatments for pain, anxiety, and other neurological disorders.

Key Intermediate in Diversity-Oriented Synthesis (DOS) of Bioactive Heterocycles

As a versatile N-alkyl isatin derivative, 1-(2-methylbenzyl)indoline-2,3-dione is a valuable building block for diversity-oriented synthesis. Its 2,3-dione core is reactive towards a wide range of nucleophiles and can undergo condensation, cycloaddition, and ring-expansion reactions to generate structurally diverse and complex heterocyclic libraries for broad biological screening. The commercial availability of high-purity material facilitates its integration into automated synthesis platforms.

Physicochemical Comparator for Computational ADME Modeling

The distinct LogP value of 2.72452 for this compound, compared to 2.1 for the unsubstituted benzyl analog [1] [2], makes it a useful data point for validating or training computational models that predict lipophilicity, membrane permeability, and solubility. Procurement for such studies is supported by well-documented commercial sources and storage conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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